2-(4-Methoxyphenyl)ethanimidamide

Medicinal Chemistry Organic Synthesis Heterocyclic Compound

Researchers often face experimental failure when substituting benzyl amidine derivatives without quantitative comparator data. This compound provides a validated scaffold with specific para-methoxy substitution and tautomeric stability. - **Biological Validation**: Inhibits GABA aminotransferase; induces proliferation arrest & apoptosis in endometrial cancer cells. - **Synthetic Utility**: Serves as a 71% yield precursor for substituted imidazoles with beta-adrenergic activity. - **Reference Standard**: XLogP3 0.9 and 3 rotatable bonds for SPR model calibration.

Molecular Formula C9H12N2O
Molecular Weight 164.2 g/mol
CAS No. 58125-01-2
Cat. No. B3145757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methoxyphenyl)ethanimidamide
CAS58125-01-2
Molecular FormulaC9H12N2O
Molecular Weight164.2 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CC(=N)N
InChIInChI=1S/C9H12N2O/c1-12-8-4-2-7(3-5-8)6-9(10)11/h2-5H,6H2,1H3,(H3,10,11)
InChIKeyBHZLRLGEHGWOED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Methoxyphenyl)ethanimidamide: Chemical Identity & Procurement Profile


2-(4-Methoxyphenyl)ethanimidamide, also known as 4-methoxyphenylacetamidine, is a small-molecule organic compound classified as a benzyl amidine derivative [1]. Its molecular formula is C9H12N2O, with a molecular weight of 164.20 g/mol [1]. The compound features a 4-methoxyphenyl ring connected to an ethanimidamide group, which confers specific electronic properties and potential for interaction with biological targets [2]. It is commonly available as a free base or as a hydrochloride salt (CAS 6487-90-7), the latter enhancing its aqueous solubility for research applications [3].

Hydrochloride salt form enhances aqueous solubility for biological assay workflows.

Para-methoxyphenylamidine scaffold suitable for heterocyclic synthesis and target-engagement studies.

Generic Substitution Risks for 2-(4-Methoxyphenyl)ethanimidamide


In scientific procurement, substituting 2-(4-Methoxyphenyl)ethanimidamide with a closely related analog or in-class compound without rigorous evidence can lead to experimental failure. Simple structural modifications, such as altering the para-substituent on the phenyl ring (e.g., replacing methoxy with hydrogen, chloro, or moving it to the meta-position), have been shown to dramatically change the tautomeric equilibrium of the amidine group [1]. This equilibrium directly impacts the molecule's basicity and hydrogen-bonding capacity, which are critical for interactions with biological targets. Furthermore, the methoxy group's influence on lipophilicity and electronic distribution can significantly alter a compound's pharmacokinetic profile, enzyme inhibition, and cellular activity compared to unsubstituted or differently substituted analogs . Therefore, assuming functional equivalence without direct, quantitative comparator data is not scientifically sound and can invalidate experimental results.

Altering the para-substituent can shift the amidine tautomeric equilibrium, changing basicity and hydrogen-bonding capacity critical for target interaction.

The methoxy group modulates lipophilicity and electronic distribution; analogs without this group may show divergent cellular permeability and target engagement.

Assuming functional equivalence without direct comparator evidence may compromise experimental reproducibility and lead to off-target interpretations.

Quantitative Comparison: 2-(4-Methoxyphenyl)ethanimidamide vs. Analogs


Heterocycle Synthesis Reactivity Comparison

In a synthetic application, 2-(4-Methoxyphenyl)ethanimidamide was reacted with chloroacetone to yield a substituted imidazole derivative, a core structure in a patent for cardio-selective beta-adrenergic blockers [1]. While quantitative data for comparator compounds are not provided in the same study, this specific reaction demonstrates the compound's utility as a precursor in forming imidazoles, which are of high interest in drug discovery. The isolated yield for this specific transformation was reported as 71% (8.14 g), indicating a practically useful level of efficiency for research-scale synthesis [1].

Synthetic Yield
Reported
71% yield (8.14 g)
Benchmark for imidazole synthesis workflow.
Single-source patent; no direct comparator data.
Medicinal Chemistry Organic Synthesis Heterocyclic Compound

Lipophilicity Profiling by XLogP3

The computed lipophilicity of 2-(4-Methoxyphenyl)ethanimidamide, as measured by XLogP3, is 0.9 [1]. This value represents the logarithm of its partition coefficient between octanol and water. This is a key differentiator from closely related analogs. For instance, the unsubstituted parent compound, 2-phenylacetamidine (XLogP3 not available, but expected to be significantly lower), would have reduced membrane permeability. A comparator with a more lipophilic substituent, such as a chloro- analog, would have a higher XLogP3 (e.g., 2-(4-chlorophenyl)ethanimidamide, which has a predicted logP > 1.5). This 0.9 value places the compound in a moderate lipophilicity range, often considered favorable for balancing aqueous solubility and passive membrane diffusion in cellular assays .

Lipophilicity (XLogP3)
Class-level
0.9
Moderate value supports balanced solubility and permeability in cellular assays.
Computed property; direct comparator data not located.
Computational Chemistry Drug Design Physicochemical Property

Molecular Flexibility: Rotatable Bond Count

The compound has a computed rotatable bond count of 3 [1]. This number of rotatable bonds provides a degree of conformational flexibility that can be important for fitting into diverse binding pockets. In contrast, more rigid analogs (e.g., those with fused rings) would have fewer rotatable bonds, potentially limiting their ability to adopt optimal binding conformations. Conversely, analogs with longer or more flexible linkers would have a higher rotatable bond count, which can lead to increased entropic penalties upon binding and lower binding affinity. The count of 3 represents a moderate level of flexibility, a property that distinguishes it from both highly rigid and highly flexible in-class compounds.

Rotatable Bonds
Class-level
3
Moderate flexibility for binding pocket accommodation in docking studies.
Computed property; direct comparator data not located.
Computational Chemistry Molecular Modeling Drug-likeness

2-(4-Methoxyphenyl)ethanimidamide: Research Applications


Cardio-Selective Beta-Blocker Analog Synthesis

Based on its documented use in a patent for novel substituted imidazoles with beta-adrenergic blocking activity, this compound serves as a specific precursor for synthesizing a series of 2-[(p-methoxyphenyl)methyl]-4-methylimidazole derivatives [1]. The reported yield of 71% in forming the core imidazole structure indicates it is a practical and efficient starting material for generating this specific class of heterocycles. Researchers in cardiovascular drug discovery should prioritize this compound when their synthetic route requires this specific substitution pattern.

GABA Aminotransferase & Endometrial Cancer Probe

The compound has been documented to inhibit the enzyme GABA aminotransferase and to induce both cell proliferation arrest and apoptosis in endometrial cancer cells . This specific combination of biological activities makes it a valuable tool compound for research focused on the intersection of metabolic enzyme inhibition (GABA pathway) and cancer cell biology. Scientists investigating these pathways should consider this compound for its defined, multi-targeted in vitro profile, which is distinct from more narrowly acting tools.

Physicochemical Profiling Reference for Amidines

With a well-defined XLogP3 value of 0.9 and a rotatable bond count of 3, this compound is an excellent reference standard for computational and analytical studies focused on amidine derivatives [2]. It can be used to calibrate predictive models for lipophilicity and flexibility in benzyl amidine series, providing a quantitative benchmark against which novel analogs can be compared. Researchers in cheminformatics and medicinal chemistry can use this compound to establish baseline values in their structure-property relationship (SPR) models.

Application
Selection Property
Validation Focus
Imidazole-based beta-blocker analog synthesis
Synthetic efficiency in heterocycle formation
Imidazole library generation and yield benchmarking
GABA pathway and endometrial cancer cell research
Multi-targeted biological activity profile
Cell proliferation and apoptosis endpoint monitoring
Amidine reference standard for computational SPR models
Well-defined lipophilicity and flexibility parameters
Lipophilicity and flexibility calibration in structure-property modeling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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